![molecular formula C15H13NO4 B2964447 Methyl 3-[(phenoxycarbonyl)amino]benzoate CAS No. 941133-48-8](/img/structure/B2964447.png)
Methyl 3-[(phenoxycarbonyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-[(phenoxycarbonyl)amino]benzoate” is a chemical compound with the empirical formula C15H13NO4 . It has a molecular weight of 271.27 . The compound is typically in solid form .
Physical and Chemical Properties Analysis
“this compound” is a solid compound . The exact physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the search results.Aplicaciones Científicas De Investigación
Polymer Synthesis Applications
One notable application of compounds related to Methyl 3-[(phenoxycarbonyl)amino]benzoate is in the synthesis of hyperbranched aromatic polyamides. Thermal polymerization of related monomers, like methyl 3,5-bis(4-aminophenoxy)benzoate, results in hyperbranched polymers with potential applications in various industrial and research fields due to their solubility in common solvents and inherent viscosity properties (Yang, Jikei, & Kakimoto, 1999).
Medicinal Chemistry and Antiproliferative Activity
This compound derivatives have been explored for their antiproliferative activity against human cancer cells. For instance, a series of indenopyrazoles synthesized from related compounds demonstrated promising antiproliferative activity, classifying them as tubulin polymerization inhibitors. These findings suggest the potential for these compounds in cancer therapy research (Minegishi et al., 2015).
Safety and Hazards
This compound is classified under GHS07 for safety . The hazard statement is H317, which means it may cause an allergic skin reaction . Precautionary measures include avoiding skin contact (P280) . It is classified as a skin sensitizer (Skin Sens. 1) . It is also classified under storage class code 11, which pertains to combustible solids .
Relevant Papers Unfortunately, the search results did not provide any specific peer-reviewed papers related to "Methyl 3-[(phenoxycarbonyl)amino]benzoate" .
Propiedades
IUPAC Name |
methyl 3-(phenoxycarbonylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-19-14(17)11-6-5-7-12(10-11)16-15(18)20-13-8-3-2-4-9-13/h2-10H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUIJFCCDRKMMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
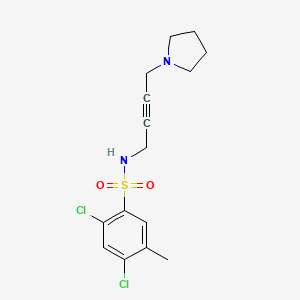
![Ethyl 2-[[5-[[(2-methoxybenzoyl)amino]methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2964366.png)
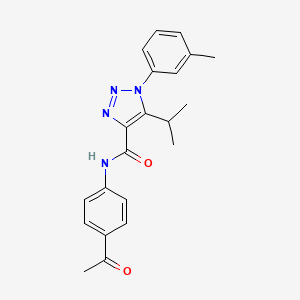
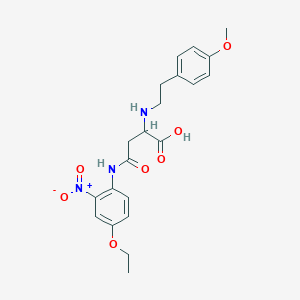
![8-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2964372.png)
![2-((4-fluorophenyl)thio)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2964373.png)

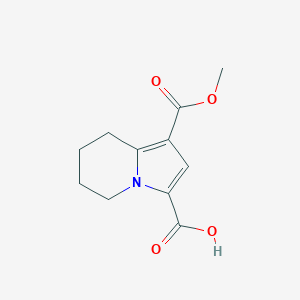


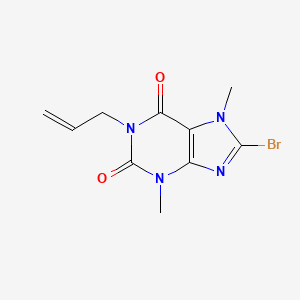
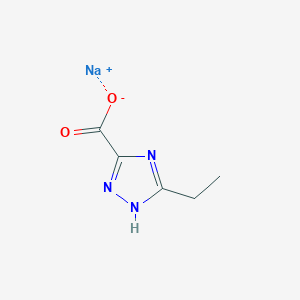
![Tert-butyl N-[(4-ethynyl-1,3-oxazol-5-yl)methyl]carbamate](/img/structure/B2964385.png)
![2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, 2-[(1R)-1-phenylethyl]-, ethyl ester, (1S,3S,4R)-](/img/structure/B2964387.png)
